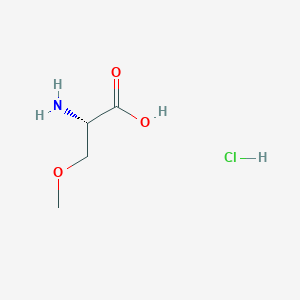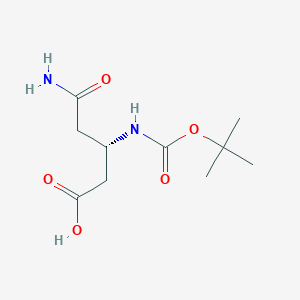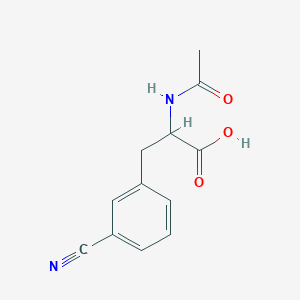
Ac-Dl-Phe(3-Cn)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-3-(3-cyanophenyl)propanoic acid is an organic compound with the molecular formula C12H12N2O3 It is a derivative of phenylalanine, where the phenyl group is substituted with a cyano group at the meta position and an acetamido group at the alpha position
準備方法
The synthesis of 2-acetamido-3-(3-cyanophenyl)propanoic acid can be achieved through several routes. One common method involves the acylation of 3-cyanophenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.
Another synthetic route involves the use of a Suzuki-Miyaura coupling reaction. In this method, a boronic acid derivative of 3-cyanophenylalanine is coupled with an acetamido-substituted aryl halide in the presence of a palladium catalyst and a base. This reaction is carried out under mild conditions and provides a high yield of the target compound .
Industrial production of 2-acetamido-3-(3-cyanophenyl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form .
化学反応の分析
2-Acetamido-3-(3-cyanophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the acetamido group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. This reaction converts the cyano group to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group. For example, treatment with a nucleophile such as sodium methoxide can lead to the formation of a methoxy-substituted derivative.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Acetamido-3-(3-cyanophenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceutical agents. Its structural features make it a valuable intermediate in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a versatile intermediate in organic synthesis. It can be used to introduce the acetamido and cyano functional groups into complex molecules, facilitating the synthesis of diverse chemical entities.
Biological Studies: The compound is used in biological studies to investigate the effects of acetamido and cyano substitutions on the activity of amino acids and peptides. It can be incorporated into peptides to study their structure-activity relationships.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-acetamido-3-(3-cyanophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with target proteins, enhancing the binding affinity and specificity. The cyano group can participate in various interactions, including hydrogen bonding and π-π stacking, further stabilizing the compound-protein complex.
In biological systems, the compound may act as an inhibitor or modulator of specific enzymes or receptors. Its structural features allow it to fit into the active site of target proteins, blocking their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2-Acetamido-3-(3-cyanophenyl)propanoic acid can be compared with other similar compounds, such as:
2-Acetamido-3-(4-cyanophenyl)propanoic acid: This compound has a cyano group at the para position instead of the meta position. The difference in substitution pattern can affect the compound’s reactivity and binding properties.
2-Acetamido-3-(2-cyanophenyl)propanoic acid: This compound has a cyano group at the ortho position. The ortho substitution can lead to steric hindrance and affect the compound’s interactions with target proteins.
2-Amino-3-(3-cyanophenyl)propanoic acid: This compound lacks the acetamido group and has an amino group instead. .
The uniqueness of 2-acetamido-3-(3-cyanophenyl)propanoic acid lies in its specific substitution pattern, which provides a balance of steric and electronic effects, making it a valuable compound for various applications.
特性
IUPAC Name |
2-acetamido-3-(3-cyanophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-3-2-4-10(5-9)7-13/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSLGEVQHKOHHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
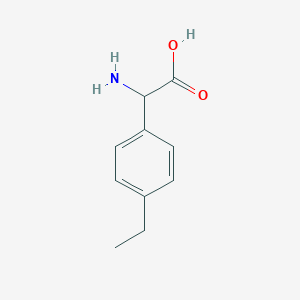
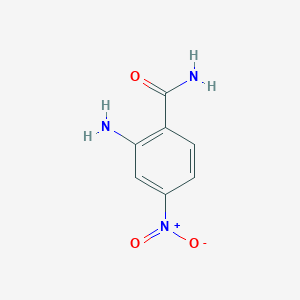
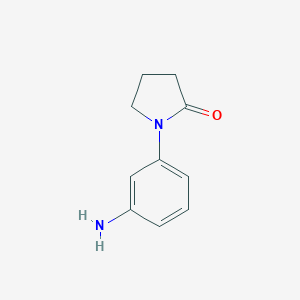
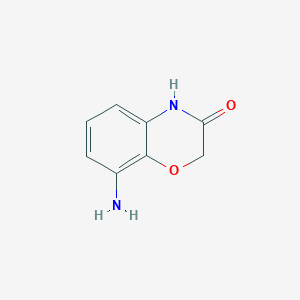
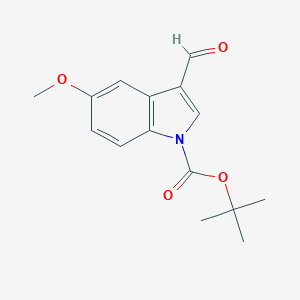

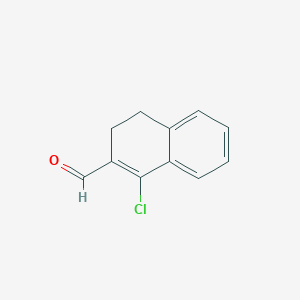
![5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B112466.png)
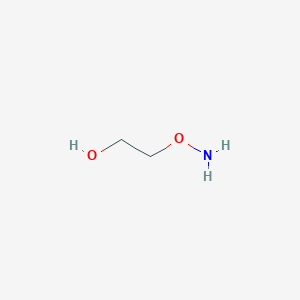
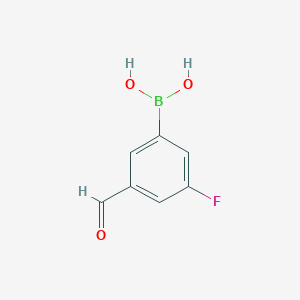
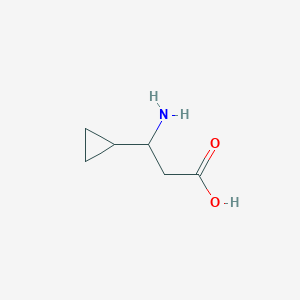
![1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B112484.png)
